![molecular formula C9H12F2N2O3 B2410951 2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylazetidin-3-yl)-N-methylacetamide CAS No. 2305415-02-3](/img/structure/B2410951.png)
2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylazetidin-3-yl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylazetidin-3-yl)-N-methylacetamide, also known as DFP-10825, is a novel small-molecule inhibitor of the protein-protein interaction between the transcription factor STAT3 and its upstream activator, JAK2. This compound has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for various types of cancer.
Mecanismo De Acción
2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylazetidin-3-yl)-N-methylacetamide binds to the SH2 domain of STAT3 and prevents its phosphorylation by JAK2, thereby inhibiting the downstream signaling pathway. This leads to the inhibition of cell proliferation, survival, and migration in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It also inhibits angiogenesis (the formation of new blood vessels) by downregulating the expression of vascular endothelial growth factor (VEGF) and its receptor. Moreover, this compound enhances the antitumor activity of chemotherapy drugs such as paclitaxel and gemcitabine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylazetidin-3-yl)-N-methylacetamide is its specificity towards the STAT3 pathway, which makes it a promising candidate for targeted therapy. However, the limitations of this compound include its low solubility and stability, which may affect its pharmacokinetic properties and bioavailability.
Direcciones Futuras
Further research is needed to optimize the synthesis and formulation of 2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylazetidin-3-yl)-N-methylacetamide for clinical use. In addition, the efficacy and safety of this compound need to be evaluated in clinical trials. Other potential applications of this compound include the treatment of inflammatory diseases and viral infections, which are also associated with the activation of the STAT3 pathway. Finally, the combination of this compound with other targeted therapies or immunotherapies may enhance its antitumor activity and overcome drug resistance.
Métodos De Síntesis
The synthesis of 2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylazetidin-3-yl)-N-methylacetamide involves several steps, starting with the protection of the amine group of N-methylacetamide with Boc (tert-butyloxycarbonyl) to form Boc-N-methylacetamide. The protected amide is then reacted with 3-hydroxyacrolein to form a Michael adduct, which is subsequently treated with difluoromethylornithine (DFMO) to form the target compound, this compound.
Aplicaciones Científicas De Investigación
2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylazetidin-3-yl)-N-methylacetamide has been extensively studied in preclinical models of various types of cancer, including breast, lung, and pancreatic cancer. In vitro studies have shown that this compound inhibits the growth and survival of cancer cells by blocking the STAT3 signaling pathway. In vivo studies have demonstrated that this compound suppresses tumor growth and metastasis in mouse models of breast and lung cancer.
Propiedades
IUPAC Name |
2,2-difluoro-2-(3-hydroxy-1-prop-2-enoylazetidin-3-yl)-N-methylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N2O3/c1-3-6(14)13-4-8(16,5-13)9(10,11)7(15)12-2/h3,16H,1,4-5H2,2H3,(H,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVLXNQPLNLJSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(C1(CN(C1)C(=O)C=C)O)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.